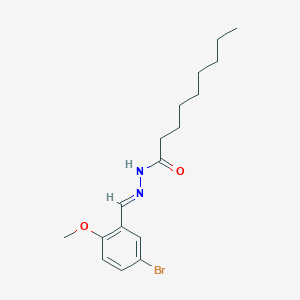![molecular formula C15H18N2O2 B3864415 2-(1,3-benzodioxol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3864415.png)
2-(1,3-benzodioxol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, commonly known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, the compound has also been the subject of scientific research due to its potential therapeutic effects.
Mecanismo De Acción
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in regulating motivation, pleasure, and arousal. By increasing the levels of these neurotransmitters, MDMA can induce feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding, and cortisol, which is involved in the stress response. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in certain situations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for lab experiments. It can be used to study the effects of serotonin, dopamine, and norepinephrine on behavior and cognition. It can also be used to study the neural mechanisms underlying social behavior and emotional processing. However, there are also limitations to using MDMA in lab experiments. The effects of MDMA can be highly variable and depend on factors such as dose, setting, and individual differences. It can also be difficult to control for confounding variables such as prior drug use and psychiatric history.
Direcciones Futuras
There are several future directions for MDMA research. One area of focus is the development of MDMA-assisted therapy for mental health disorders. Another area of focus is the development of safer and more effective MDMA analogs that can be used for therapeutic purposes. There is also a need for more research on the long-term effects of MDMA use and the potential risks associated with its use in certain populations, such as individuals with preexisting psychiatric conditions.
Conclusion:
MDMA is a psychoactive drug that has been widely used for recreational purposes but has also been the subject of scientific research due to its potential therapeutic effects. The compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, inducing feelings of euphoria, empathy, and emotional openness. While there are advantages to using MDMA in lab experiments, there are also limitations and potential risks associated with its use. Future research should focus on the development of MDMA-assisted therapy, the development of safer and more effective MDMA analogs, and the long-term effects of MDMA use.
Aplicaciones Científicas De Investigación
MDMA has been studied for its potential therapeutic effects in the treatment of various mental health disorders, including PTSD, anxiety, and depression. Research has shown that MDMA-assisted therapy can help patients overcome trauma and improve their emotional well-being. MDMA has also been studied for its potential use in couples therapy, where it can help improve communication and empathy between partners.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17-8-2-3-13(17)10-16-7-6-12-4-5-14-15(9-12)19-11-18-14/h2-5,8-9,16H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMUJMHETYFBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3864332.png)
![4'-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864339.png)


![N'-[1-(2-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3864350.png)



![3-[(2-bromo-4-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3864371.png)

![N'-[1-(3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3864389.png)
![N-[3-(1H-imidazol-1-yl)propyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3864398.png)

